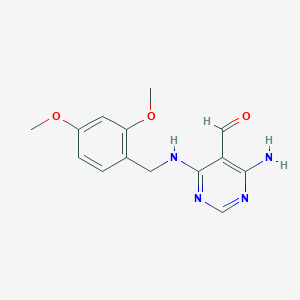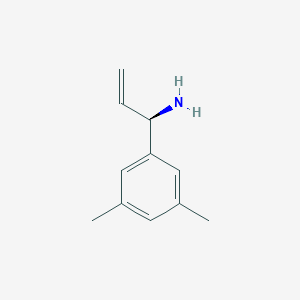
(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and an amine group attached to a prop-2-enyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence biochemical pathways related to its biological activity, such as neurotransmitter synthesis or signal transduction.
Comparaison Avec Des Composés Similaires
(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine: Unique due to its specific substitution pattern and stereochemistry.
Other Phenylpropylamines: Compounds with different substitution patterns or stereochemistry, such as (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine or (1R)-1-(4-Methylphenyl)prop-2-enylamine.
Uniqueness:
Substitution Pattern: The 3,5-dimethyl substitution on the phenyl ring imparts unique chemical and biological properties.
Stereochemistry: The (1R) configuration may result in different interactions with biological targets compared to other stereoisomers.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |
Clé InChI |
MRMYUNVPLHXPOJ-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H](C=C)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C=C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
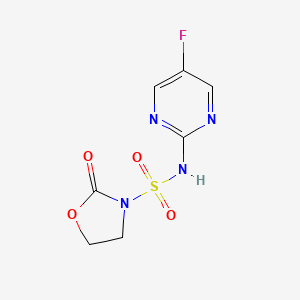

![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

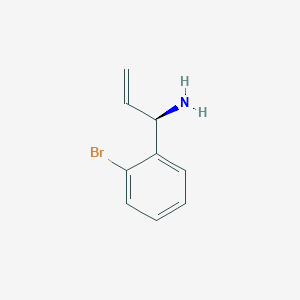


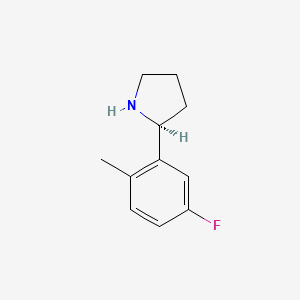
![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)

